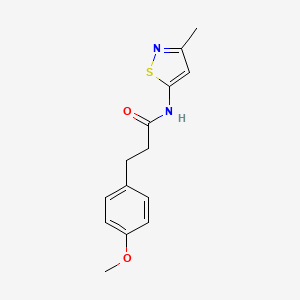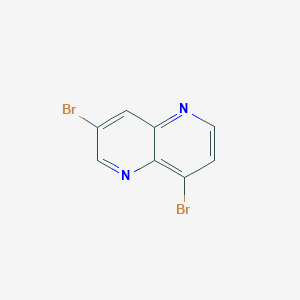
3,8-Dibromo-1,5-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dibromo-1,5-naphthyridine is a chemical compound with the CAS Number: 154015-16-4 . It has a molecular weight of 287.94 . The compound is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, has been a subject of research in the last 18 years . A Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine and the corresponding boronic acids has been used to synthesize 4,8-substituted 1,5-naphthyridines .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The compound should be stored in a refrigerator .科学的研究の応用
Organic Semiconductor Materials
- Application : 3,8-Dibromo-1,5-naphthyridine derivatives are used in organic semiconductor materials. They demonstrate high thermal robustness and emit blue fluorescence, making them suitable for applications in high-efficiency OLEDs (Organic Light-Emitting Diodes).
- Details : A series of 4,8-substituted 1,5-naphthyridines were synthesized and characterized, revealing low optical band gaps and suitable properties for electron-transport and hole-injecting/hole-transport materials. This indicates their potential in the development of OLEDs (Wang et al., 2012).
Bridging Ligands and Ru(II) Complexes
- Application : 1,5-naphthyridine, including its derivatives like this compound, is used for constructing bridging ligands and corresponding Ru(II) complexes.
- Details : The molecule has been elaborated into bidentate and tridentate ligands using specific coupling methodologies. These ligands were then used to prepare heteroleptic mono- and dinuclear Ru(II) complexes, demonstrating its versatility in coordination chemistry (Singh & Thummel, 2009).
Synthetic Tools in Organic Chemistry
- Application : Fused 1,5-naphthyridines, potentially including this compound, are valuable in synthetic organic chemistry and have applications in medicinal chemistry due to their biological activities.
- Details : Various synthetic protocols for constructing the 1,5-naphthyridine scaffold have been presented, along with its use as a ligand for metal complex formation and potential optical applications (Masdeu et al., 2020).
Functionalized Polythiophene for Solar Cells
- Application : 1,5-naphthyridine derivatives, including this compound, are used in the synthesis of functionalized polythiophene for polymer-sensitized solar cells.
- Details : A semi-conducting polymer was synthesized by coupling 3-hexylthiophene-2,5-diboronic ester and 2,6-dibromo-1,5-naphthyridine. This polymer exhibited promising optical bandgap and electrochemical properties, suggesting its utility in solar cell applications (Siddiqui et al., 2017).
Luminescent Europium(III) Complexes
- Application : Derivatives of 1,5-naphthyridine, related to this compound, are used in creating luminescent Europium(III) complexes with potential bioimaging applications.
- Details : Novel carboxyl-functionalized 1,5-naphthyridine derivatives were synthesized, resulting in highly luminescent and water-soluble Eu(III) complexes. These complexes exhibited excellent UV-light stability and pH response behavior, making them suitable for bioimaging agents and pH probes (Wei et al., 2016).
Safety and Hazards
将来の方向性
4,8-substituted 1,5-naphthyridines, which can be synthesized from 3,8-Dibromo-1,5-naphthyridine, have been identified as promising blue-emitting (or blue-green-emitting) materials, electron-transport materials, and hole-injecting/hole-transport materials for applications in developing high-efficiency OLEDs .
作用機序
Target of Action
It is known that 1,5-naphthyridine derivatives, to which 3,8-dibromo-1,5-naphthyridine belongs, exhibit a great variety of biological activities . This suggests that this compound may interact with multiple biological targets.
Mode of Action
It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound may undergo similar reactions.
Biochemical Pathways
Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that this compound interacts with multiple biochemical pathways.
Result of Action
Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that this compound has significant molecular and cellular effects.
特性
IUPAC Name |
3,8-dibromo-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHKNUMXALBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


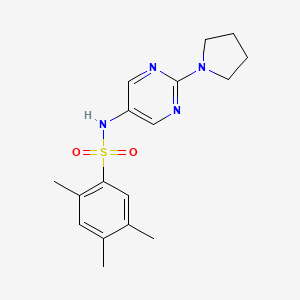

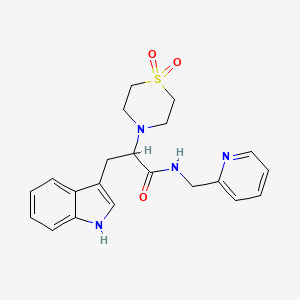
![2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2698000.png)
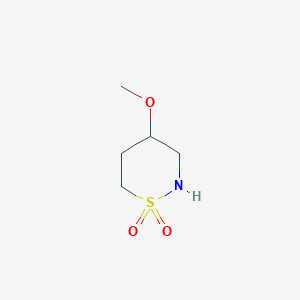
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2698002.png)

![1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2698007.png)
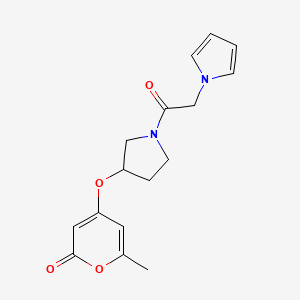
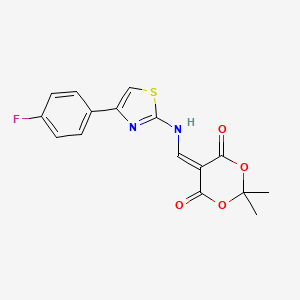
![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/no-structure.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)
